4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid
Overview
Description
4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid is a chemical compound with the molecular formula C9H7Cl2FO3 and a molecular weight of 253.05 g/mol It is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also play a role in its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid
- 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol
- 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde
Uniqueness
4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid is unique due to the specific combination of chloro, fluoro, and methoxy groups on the phenylacetic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
Overview
4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid is a synthetic compound with notable biological activity, particularly in medicinal chemistry and pharmacology. Its molecular formula is C9H7Cl2FO3, and it has garnered attention due to its potential therapeutic applications and interactions with biological macromolecules.
- Molecular Weight : 253.05 g/mol
- IUPAC Name : 2-(4,6-dichloro-2-fluoro-3-methoxyphenyl)acetic acid
- Structure : The compound features a phenylacetic acid backbone with chloro, fluoro, and methoxy substituents that influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of electron-withdrawing groups (like chlorine and fluorine) enhances its binding affinity to enzymes and receptors, which may modulate their activities. The methoxy group contributes to the compound's pharmacokinetic properties, potentially affecting absorption and metabolism.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound may possess antibacterial and antifungal properties. For instance, structural analogs have been shown to inhibit the growth of certain Gram-positive bacteria .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of halogen atoms significantly influences the potency of enzyme interactions, as seen in related studies focusing on fluorinated compounds .
- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound in treating diseases caused by parasites, such as Cryptosporidium. Structure-activity relationship (SAR) studies highlight the importance of substituents in enhancing biological efficacy against such pathogens .
Case Study 1: Antimicrobial Activity
A study conducted on a series of phenylacetic acid derivatives found that certain modifications led to increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The introduction of halogen atoms was crucial in enhancing the inhibitory effects observed in vitro.
Case Study 2: Enzyme Interaction
Research focused on the interaction of fluorinated compounds with cytochrome P450 enzymes demonstrated that this compound could selectively inhibit certain isoforms. This selectivity suggests potential for reduced side effects in therapeutic applications compared to non-selective inhibitors .
Comparative Analysis
Compound | Activity | Target |
---|---|---|
This compound | Antimicrobial | Bacterial enzymes |
SLU-2633 (related compound) | Antiparasitic | Cryptosporidium |
Other Fluorinated Phenyl Acids | Variable | Various metabolic enzymes |
Properties
IUPAC Name |
2-(4,6-dichloro-2-fluoro-3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO3/c1-15-9-6(11)3-5(10)4(8(9)12)2-7(13)14/h3H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLDHZYFNDUDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)CC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221031 | |
Record name | Benzeneacetic acid, 4,6-dichloro-2-fluoro-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2149589-78-4 | |
Record name | Benzeneacetic acid, 4,6-dichloro-2-fluoro-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2149589-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4,6-dichloro-2-fluoro-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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